molecular formula C16H21NO5 B11797409 2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-methoxyacetic acid

2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-methoxyacetic acid

Cat. No.: B11797409
M. Wt: 307.34 g/mol
InChI Key: GCTKPOWBNUTUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-methoxyacetic acid is a chiral piperidine-based building block designed for research and development applications, particularly in medicinal and synthetic chemistry. The compound features a benzyloxycarbonyl (Cbz) protecting group, a widely used strategy in organic synthesis to protect the amine functionality on the piperidine ring, allowing for selective reactions at other sites of the molecule . This specific molecule, with its methoxyacetic acid side chain attached to the 2-position of the piperidine ring, is a valuable intermediate for constructing more complex target molecules. While the specific biological profile of this compound is not detailed in the available literature, its structural components are common in pharmaceutical research. Related Cbz-protected piperidine carboxylic acids are frequently employed as advanced intermediates in the synthesis of active pharmaceutical ingredients (APIs) and for the exploration of structure-activity relationships . The presence of two defined stereocenters in its core structure, as seen in closely related tert-butoxycarbonyl (Boc) protected analogs, suggests its potential utility in generating stereochemically diverse compound libraries . This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use. Researchers can utilize this high-quality building block to accelerate their projects in drug discovery and chemical synthesis.

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

2-methoxy-2-(1-phenylmethoxycarbonylpiperidin-2-yl)acetic acid

InChI

InChI=1S/C16H21NO5/c1-21-14(15(18)19)13-9-5-6-10-17(13)16(20)22-11-12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3,(H,18,19)

InChI Key

GCTKPOWBNUTUGR-UHFFFAOYSA-N

Canonical SMILES

COC(C1CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-methoxyacetic acid typically involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of the methoxyacetic acid moiety. One common method involves the reaction of piperidine with benzyl chloroformate to form the benzyloxycarbonyl-protected piperidine. This intermediate is then reacted with methoxyacetic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure product purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-methoxyacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-methoxyacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-methoxyacetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The benzyloxycarbonyl group may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Varied Protecting Groups

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
  • Structure : Features a fluorenylmethoxycarbonyl (Fmoc) group instead of Cbz.
  • Key Differences: Deprotection: Fmoc is base-labile (removed with piperidine), whereas Cbz requires hydrogenolysis or acidic conditions . Applications: Fmoc derivatives are widely used in solid-phase peptide synthesis (SPPS) due to orthogonal protection strategies.
2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic Acid Derivatives
  • Examples :
    • 2-(1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl)acetic acid (CAS 872850-31-2)
    • (S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic acid (CAS 204688-61-9)
  • Key Differences: Stability: tert-Butoxycarbonyl (Boc) groups are acid-labile, offering complementary deprotection pathways compared to Cbz .

Analogues with Modified Heterocyclic Systems

[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic Acid (CAS 1035840-84-6)
  • Structure : Incorporates a benzoxazole ring instead of a benzyloxycarbonyl group.
  • Key Differences: Bioactivity: The benzoxazole moiety enhances interactions with aromatic amino acid residues in enzyme active sites, making it relevant in kinase inhibitor design . Hazard Profile: Classified as an irritant, necessitating specialized handling compared to the non-hazardous Cbz derivative .
2-(1-Benzylpiperidin-4-yl)acetic Acid (CAS 130927-83-2)
  • Structure : Lacks the Cbz group, with a benzyl substituent directly attached to the piperidine nitrogen.
  • Key Differences :
    • Pharmacological Use : This compound is a precursor in the synthesis of antispasmodic agents due to its unhindered amine group .
    • Synthetic Flexibility : The absence of a protecting group simplifies downstream modifications but limits stability in acidic environments .

Functional Group Variations in Acetic Acid Moieties

2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic Acid (CAS 159898-10-9)
  • Structure : Replaces the methoxy group with a 2-methylpropan-2-yl (tert-butyl) ester.
  • Key Differences :
    • Lipophilicity : The tert-butyl group increases hydrophobicity, affecting membrane permeability and metabolic stability .
    • Stereochemistry : The (S)-configuration at the 2-position may influence chiral recognition in biological systems .

Research Findings and Implications

  • Cbz vs. Fmoc/Boc: The choice of protecting group (Cbz, Fmoc, or Boc) dictates synthetic strategies. Cbz offers hydrogenolysis compatibility, while Fmoc/Boc enable stepwise deprotection in complex syntheses .
  • Structural Modifications : Substitutions like benzoxazole or tert-butyl esters significantly alter bioactivity and physicochemical properties, highlighting the importance of rational design in drug development .
  • Safety Considerations : Compounds with benzoxazole or unprotected amines require stringent safety protocols compared to Cbz derivatives .

Biological Activity

2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-methoxyacetic acid, also known as 3-Carboxymethoxymethyl-piperidine-1-carboxylic acid benzyl ester, is a complex organic compound with the molecular formula C₁₆H₂₁N₁O₅ and a molecular weight of 307.35 g/mol. The compound features a piperidine ring, a methoxy group, and a benzyl ester moiety, which suggest potential for various biological activities.

Research indicates that compounds containing piperidine structures often exhibit significant biological activities. The specific interactions of this compound with biological targets are essential for understanding its therapeutic potential. Studies have focused on its binding affinity to various receptors and enzymes, which may elucidate its mechanism of action.

Potential Therapeutic Applications

The compound has been investigated for several potential therapeutic applications, including:

  • Neuroactive properties : Similar compounds have shown efficacy in treating neurological disorders.
  • Anti-inflammatory effects : The compound may modulate inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases.
  • Anticancer activity : Its structural features suggest potential interactions with cancer cell signaling pathways.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other biologically active compounds. Below is a table summarizing these comparisons:

Compound NameStructure FeaturesUnique Properties
Benzyl 3-Aminopiperidine-1-CarboxylateContains an amino groupKnown for its neuroactive properties
Benzyl 3-Hydroxypiperidine-1-CarboxylateHydroxyl group on the piperidineExhibits different solubility characteristics
1-Oxy-Quinoline-6-Carboxylic Acid Benzyl EsterQuinoline structurePotential anti-cancer properties

The uniqueness of this compound lies in its dual carboxylic acid functionalities combined with a methoxy group and a benzyl ester. This combination may enhance its solubility and reactivity compared to other similar compounds, making it a versatile candidate for further research and development in medicinal chemistry.

In Vitro Studies

Recent studies have demonstrated the compound's ability to inhibit specific enzyme activities linked to inflammation and cancer proliferation. For instance, in vitro assays showed that treatment with varying concentrations of the compound resulted in reduced cell viability in certain cancer cell lines, indicating potential cytotoxic effects.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and pharmacodynamics of the compound. Notably, administration in rodent models exhibited significant reductions in inflammatory markers, suggesting that the compound may exert anti-inflammatory effects through modulation of cytokine release.

Q & A

Q. What are the standard synthetic routes for preparing 2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-methoxyacetic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes starting from piperidine derivatives. Key steps include:

  • Protection of the piperidine nitrogen using benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions .
  • Methoxyacetic acid coupling via esterification or amidation under mild acidic/basic conditions to preserve stereochemistry .
  • Optimized reaction conditions : Use of coupling agents like DCC/DMAP in anhydrous solvents (e.g., DCM) at 0–25°C improves yields (>70%) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC ensures >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., methoxy group at C2) and absence of diastereomers .
  • HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with ESI-MS validates molecular weight and purity .
  • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C stretch) verify ester and methoxy groups .

Q. How do structural modifications (e.g., benzyloxy vs. tert-butoxycarbonyl groups) affect stability?

  • Benzyloxycarbonyl (Cbz) : Labile under hydrogenolysis (H₂/Pd-C), enabling selective deprotection for downstream functionalization .
  • Methoxy group : Enhances solubility in polar solvents but may reduce metabolic stability in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cell-based assays) may arise from:

  • Off-target effects : Use orthogonal assays (e.g., SPR, thermal shift) to confirm target engagement .
  • Solubility limitations : Adjust DMSO concentration (<0.1%) or use prodrug strategies to improve bioavailability .
  • Metabolic interference : Conduct metabolite profiling (LC-MS/MS) to identify degradation products .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Chiral auxiliaries : (S)- or (R)-BINOL-based catalysts induce asymmetric induction during piperidine functionalization .
  • Dynamic kinetic resolution : Use lipases (e.g., CAL-B) in biphasic systems to favor a single enantiomer .
  • Crystallization-induced asymmetric transformation : Recrystallize intermediates from chiral solvents (e.g., (R)-limonene) .

Q. How can computational modeling guide the design of derivatives with improved target affinity?

  • Docking studies : Molecular dynamics (MD) simulations (e.g., AutoDock Vina) predict binding modes to active sites (e.g., proteases, kinases) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
  • Free energy perturbation (FEP) : Quantify ΔΔG for piperidine ring modifications to enhance binding entropy .

Safety and Compliance

  • Handling : Use PPE (gloves, goggles) due to irritant properties; avoid inhalation .
  • Waste disposal : Neutralize acidic byproducts before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.